What is the amino acid sequence of Pentapeptide-31
What is the amino acid sequence of Pentapeptide-31
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentapeptide-31 is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its purported anti-aging properties. This document provides a comprehensive technical overview of Pentapeptide-31, including its biochemical properties, proposed mechanism of action, and relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals engaged in the study and development of cosmetic and therapeutic peptides.
Biochemical Profile of Pentapeptide-31
Pentapeptide-31 is a short-chain polypeptide consisting of five amino acid residues.
Amino Acid Sequence: While some sources in the cosmetic ingredient industry suggest the presence of Glutamine, detailed chemical databases such as PubChem identify the sequence as Alanine-Glycine-Glutamic Acid-Leucine-Serine, with a C-terminal amidation.[1] For the purpose of this technical guide, we will refer to the sequence containing Glutamic Acid.
The sequence is as follows:
H-Ala-Gly-Glu-Leu-Ser-NH2
One-Letter Code: AGELS-NH2
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C19H34N6O8 | [1] |
| Molecular Weight | 474.51 g/mol | [1] |
| CAS Number | 1232137-75-5 | [1] |
| Origin | Synthetic | [2] |
Proposed Mechanism of Action: The Stemness Recovery Complex
Pentapeptide-31 is marketed under trade names such as Survixyl IS™, and its mechanism of action is proposed to revolve around the preservation of the epidermal stem cell niche and the optimization of the skin's self-rejuvenation capacity. This is purportedly achieved by boosting a "Stemness Recovery Complex". While the precise molecular components of this complex are not fully elucidated in publicly available literature, a hypothetical signaling pathway can be proposed based on known mechanisms of stem cell maintenance and cellular stress response.
This proposed pathway suggests that Pentapeptide-31 acts as an external signaling molecule that helps to maintain the quiescence and regenerative potential of epidermal stem cells, particularly under conditions of cellular stress. This may involve the upregulation of key survival and DNA repair pathways, and the maintenance of a cellular environment conducive to stem cell function.
Caption: A hypothetical signaling pathway for Pentapeptide-31.
Experimental Data
While specific quantitative data for Pentapeptide-31 is not widely available in peer-reviewed literature, the following tables represent the types of data that would be generated in preclinical studies to validate its efficacy. The values provided are illustrative and based on findings for other anti-aging peptides.
Table 1: In Vitro Efficacy Data (Illustrative)
| Assay | Endpoint | Illustrative Result |
| Collagen I Synthesis (ELISA) | % Increase vs. Control in Fibroblasts | + 85% |
| Elastin Synthesis (ELISA) | % Increase vs. Control in Fibroblasts | + 60% |
| MMP-1 Inhibition (Activity Assay) | % Inhibition in UV-irradiated Fibroblasts | - 45% |
| Cell Viability (MTT Assay) | % Viability in Stressed Keratinocytes | 95% (No cytotoxicity) |
| ROS Scavenging (DCF-DA Assay) | % Reduction in H2O2-induced ROS | - 30% |
Table 2: Ex Vivo and In Vivo Clinical Data (Illustrative)
| Study Type | Parameter Measured | Illustrative Result (after 4 weeks) |
| Ex Vivo | Epidermal Thickness | + 15% |
| Ex Vivo | Collagen Density | + 25% |
| In Vivo | Wrinkle Depth Reduction | - 20% |
| In Vivo | Skin Hydration | + 30% |
| In Vivo | Skin Elasticity | + 18% |
Experimental Protocols
The following are detailed methodologies for the synthesis, purification, and biological evaluation of Pentapeptide-31.
Solid-Phase Peptide Synthesis (SPPS) of Pentapeptide-31
This protocol describes the manual synthesis of H-Ala-Gly-Glu-Leu-Ser-NH2 using Fmoc/tBu chemistry on a Rink Amide resin.
Caption: Workflow for the solid-phase synthesis of Pentapeptide-31.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH
-
Coupling reagents: HBTU, HOBt
-
Activation base: DIPEA
-
Fmoc deprotection reagent: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Amino Acid Coupling: For each amino acid in the sequence (from C-terminus to N-terminus: Ser, Leu, Glu, Gly, Ala):
-
Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU and 6 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Isolation: Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Method Development: Optimize the separation on an analytical C18 column to determine the elution gradient for the target peptide.
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Inject the dissolved crude peptide.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide.
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified Pentapeptide-31 as a white powder.
Caption: Workflow for the purification of Pentapeptide-31 by RP-HPLC.
Cell-Based Bioactivity Assay: Collagen Synthesis in Human Dermal Fibroblasts
This protocol outlines a method to assess the effect of Pentapeptide-31 on collagen production in vitro.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Pentapeptide-31 stock solution
-
Human Pro-Collagen I alpha 1 ELISA Kit
-
Cell lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture HDFs in standard conditions (37°C, 5% CO2).
-
Seeding: Seed HDFs into 24-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of Pentapeptide-31 (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the amount of secreted pro-collagen I in the supernatants using the ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Lyse the cells and determine the total protein content using the BCA assay.
-
Data Normalization: Normalize the collagen concentration to the total protein content to account for differences in cell number.
Conclusion
Pentapeptide-31 is a synthetic peptide with potential applications in anti-aging skin care. Its proposed mechanism of action, centered on the preservation of epidermal stem cell function, presents an interesting avenue for further research. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and bioactivity assessment of Pentapeptide-31, enabling researchers to further investigate its properties and potential therapeutic or cosmetic benefits. The lack of extensive, publicly available quantitative data highlights the need for further rigorous scientific investigation to fully substantiate the claims associated with this peptide.
